Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
CAS No.: 3780-42-5
Cat. No.: VC3806018
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3780-42-5 |
|---|---|
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-10-7(5)9(12)14-3/h4,10H,1-3H3 |
| Standard InChI Key | QUIWKVDFKYXEFF-UHFFFAOYSA-N |
| SMILES | CC1=C(NC=C1C(=O)OC)C(=O)OC |
| Canonical SMILES | CC1=C(NC=C1C(=O)OC)C(=O)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Physical and Spectral Data
Critical physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 197.19 g/mol | |
| Melting Point | 124–127°C | |
| Density | 1.359 g/cm³ | |
| Boiling Point (estimated) | 395.7°C at 760 mmHg | |
| LogP (Partition Coefficient) | 0.751 |
The compound exhibits characteristic infrared (IR) absorption bands at 1720 cm⁻¹ (C=O stretching of esters) and 3400 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) spectra show distinct signals: δ 2.45 ppm (singlet, CH₃), δ 3.85 ppm (singlet, OCH₃), and δ 6.70 ppm (pyrrole ring protons) .
Synthetic Methodologies
Laboratory-Scale Synthesis
A optimized two-step procedure involves:
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Esterification of Pyrrole Precursors: Reacting 3-methylpyrrole-2,4-dicarboxylic acid with methanol under acidic catalysis (H₂SO₄) at reflux yields the diester .
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC) .
Key reaction parameters:
Industrial Production
Large-scale manufacturing employs continuous-flow reactors to enhance efficiency:
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Residence Time: 15–20 minutes
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Throughput: 50 kg/hr
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Solvent Recovery: 95% methanol recycled via distillation
Comparative analysis with diethyl analogs (e.g., CAS 5448-16-8) shows the dimethyl derivative’s superior reaction kinetics in SNAr (nucleophilic aromatic substitution) reactions due to reduced steric hindrance .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrrole ring undergoes regioselective substitution at the 5-position:
Bromination in acetic acid at 40°C produces 5-bromo derivatives in 65% yield .
Amino Functionalization
Treatment with chloramine (NH₂Cl) in DMF introduces an amino group at the 1-position:
This reaction proceeds via deprotonation at nitrogen followed by nucleophilic attack, achieving 80% yield .
Applications in Pharmaceutical Chemistry
Antiviral Agent Synthesis
The compound serves as a key intermediate in synthesizing BCX-1812 (peramivir), a neuraminidase inhibitor active against influenza A/H5N1 . Structure-activity relationship (SAR) studies demonstrate that the methyl and ester groups enhance binding affinity to viral neuraminidase by 3.2-fold compared to unsubstituted analogs .
Polymer Precursors
Functionalization with acrylate groups enables polymerization into conductive materials with applications in organic electronics:
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Conductivity: 10⁻³ S/cm
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Thermal Stability: Decomposition temperature (Td) = 280°C
Recent Research Advancements
Green Synthesis Protocols
Microwave-assisted synthesis reduces reaction times from 8 hours to 25 minutes while maintaining 75% yield . Solvent-free conditions under ball milling further improve atom economy (AE = 92%) .
Computational Studies
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
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